-Bromo-1,3-bis(trifluoromethyl)benzene is an aromatic compound with the chemical formula C₈H₃BrF₆. While its specific applications in scientific research are limited, it has been synthesized and characterized for various purposes. Researchers have employed different methods for its synthesis, including:
These studies not only describe the synthesis procedures but also detail the characterization of the final product using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Due to the presence of both electron-withdrawing trifluoromethyl groups and a halogen atom (bromine), 2-Bromo-1,3-bis(trifluoromethyl)benzene possesses unique chemical properties that could potentially be exploited in various scientific research fields. These potential applications include:
2,6-Bis(trifluoromethyl)bromobenzene is an aromatic compound characterized by the presence of two trifluoromethyl groups and one bromine atom attached to a benzene ring. Its chemical formula is and it has a molecular weight of approximately 293.004 g/mol. The compound is notable for its unique electronic properties, which arise from the electron-withdrawing nature of the trifluoromethyl groups, making it a subject of interest in various chemical applications and research fields .
There is no current information available on the specific mechanism of action of 2-Bromo-1,3-bis(trifluoromethyl)benzene in any biological or chemical system.
The synthesis of 2,6-bis(trifluoromethyl)bromobenzene can be achieved through various methods:
2,6-Bis(trifluoromethyl)bromobenzene finds applications in several fields:
Interaction studies involving 2,6-bis(trifluoromethyl)bromobenzene focus on its behavior in various chemical environments. Research indicates that compounds with trifluoromethyl groups often exhibit strong interactions with biological macromolecules due to their lipophilicity and ability to engage in hydrogen bonding or π-π stacking interactions. These interactions can significantly affect the pharmacokinetics and pharmacodynamics of drugs derived from such compounds .
Several compounds share structural similarities with 2,6-bis(trifluoromethyl)bromobenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2,4-Bis(trifluoromethyl)bromobenzene | C8H3BrF6 | Different substitution pattern; potential for different reactivity |
| 3,5-Bis(trifluoromethyl)bromobenzene | C8H3BrF6 | Similar electronic properties but different regioselectivity |
| 2,5-Bis(trifluoromethyl)bromobenzene | C8H3BrF6 | Variation in substitution position affects reactivity |
| 1,3-Bis(trifluoromethyl)benzene | C7H4F6 | Lacks bromine; simpler structure but retains trifluoromethyl effects |
The distinct arrangement of substituents on the benzene ring in 2,6-bis(trifluoromethyl)bromobenzene contributes to its unique reactivity profile compared to these similar compounds .
Electrophilic aromatic substitution (EAS) remains a cornerstone for introducing halogens into deactivated aromatic systems. The mechanism involves the generation of a bromonium ion (Br⁺) electrophile, which attacks the aromatic ring to form a resonance-stabilized arenium ion intermediate, followed by deprotonation to restore aromaticity. However, the electron-withdrawing nature of the -CF₃ groups significantly deactivates the benzene ring, necessitating harsh reaction conditions.
Key Reaction Parameters
Optimized Protocol
A representative procedure involves reacting 1,3-bis(trifluoromethyl)benzene with DBDMH (1.1 equiv) in H₂SO₄/acetic acid (3:1 v/v) at 45°C for 6 hours, yielding 2,6-bis(trifluoromethyl)bromobenzene in 78% yield after aqueous workup.
Transition metal catalysis offers enhanced regiocontrol and milder conditions for functionalizing electron-deficient arenes. Palladium and copper complexes dominate this space, leveraging directed C–H activation or cross-coupling mechanisms.
Nickel catalysis has gained prominence for enabling cross-coupling reactions with aryl bromides under photoredox conditions. In such systems, 2,6-bis(trifluoromethyl)bromobenzene participates in radical-mediated pathways due to the low bond dissociation energy of its carbon-bromine bond (≈65 kcal/mol) [3]. The trifluoromethyl groups stabilize transition states through inductive effects, lowering the activation energy for oxidative addition. A study demonstrated that nickel bromide (NiBr~2~·glyme) catalyzes the methylation of aryl halides using acetals as radical precursors, with yields exceeding 75% for sterically hindered substrates [3].
The reaction proceeds via a Ni(I)/Ni(III) catalytic cycle, where bromide ions act as redox mediators. Bromine radical abstraction from the nickel center generates aryl radicals, which combine with alkyl radicals derived from acetals [3]. The trifluoromethyl groups enhance the stability of the nickel-aryl intermediate, as evidenced by density functional theory (DFT) calculations showing a 12 kcal/mol stabilization compared to non-fluorinated analogs [6].
| Reaction Component | Role in 2,6-Bis(trifluoromethyl)bromobenzene Coupling |
|---|---|
| NiBr~2~·glyme | Facilitates oxidative addition of C–Br bond |
| TBABr (additive) | Regenerates bromide radicals |
| ProPhos ligand | Accelerates transmetalation via preorganized hydroxyl |
| Benzaldehyde di(alkyl) acetals | Provides methyl radicals via β-scission |
Recent advances include the use of scaffolding ligands like ProPhos, which reduce catalyst loadings to 0.1–3 mol% by preorganizing the nickel center and nucleophile [7]. This ligand design overcomes steric limitations imposed by the trifluoromethyl groups, achieving turnover frequencies of 1,200 h⁻¹ for couplings with heteroaromatic partners [7].
Iron catalysts offer cost-effective alternatives for coupling reactions but often struggle with sterically demanding substrates. 2,6-Bis(trifluoromethyl)bromobenzene presents a dual challenge: its bromine atom has reduced electrophilicity due to electron-withdrawing groups, while the trifluoromethyl substituents hinder approach to the metal center.
Iron(III) acetylacetonate [Fe(acac)~3~] combined with N-methylpyrrolidone (NMP) enables Negishi-type couplings with organozinc reagents [8]. The reaction tolerates the compound’s steric bulk through:
A comparative study revealed that iron systems achieve 68% yield in Kumada couplings with 2,6-bis(trifluoromethyl)bromobenzene, versus 92% for nickel under identical conditions [8]. This difference highlights the need for further optimization in iron catalysis for highly substituted arenes.
Palladium remains the workhorse for Suzuki-Miyaura couplings involving 2,6-bis(trifluoromethyl)bromobenzene. The compound’s bromine atom undergoes oxidative addition to Pd(0) at rates comparable to aryl iodides due to the electron-deficient aromatic ring [6]. Key developments include:
The strong meta-directing effect of trifluoromethyl groups enables predictable functionalization patterns. In Heck reactions, palladium inserts into the C–Br bond, followed by migratory insertion into alkenes. The trifluoromethyl groups favor β-hydride elimination at the ortho position, yielding styrenic products with 89% regioselectivity [6].
Bulky phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) prevent catalyst deactivation by shielding the palladium center. A recent kinetic study showed that SPhos increases turnover numbers by 15-fold compared to triphenylphosphine in couplings with boronic acids [7].
Irritant